molecular formula C22H22N2O5 B11075370 ethyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

ethyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Cat. No.: B11075370
M. Wt: 394.4 g/mol
InChI Key: NMJVFPFVCWHUNZ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is a complex organic compound that features a pyrrolidine ring, a benzoate ester, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate typically involves a multi-step process. One common method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid. This reaction is often carried out under reflux conditions in ethanol, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl 4-[3-[2-(4-methoxyphenyl)ethylamino]-2,5-dioxopyrrol-1-yl]benzoate

InChI

InChI=1S/C22H22N2O5/c1-3-29-22(27)16-6-8-17(9-7-16)24-20(25)14-19(21(24)26)23-13-12-15-4-10-18(28-2)11-5-15/h4-11,14,23H,3,12-13H2,1-2H3

InChI Key

NMJVFPFVCWHUNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)NCCC3=CC=C(C=C3)OC

Origin of Product

United States

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